Boc-met-gly-OH

Description

Molecular Structure and Formula

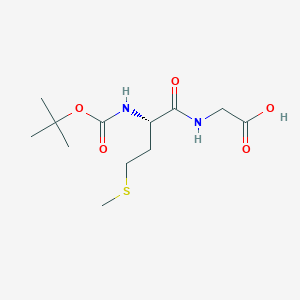

N-tert-Butoxycarbonyl-L-methionyl-glycine possesses a well-defined molecular structure characterized by its dipeptide backbone and protective group functionality. The compound features a molecular formula of C₁₂H₂₂N₂O₅S, which reflects its composition of twelve carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, five oxygen atoms, and one sulfur atom. The molecular weight of this compound is precisely 306.38 grams per mole, making it a moderately sized organic molecule suitable for various synthetic applications.

The structural complexity of this compound arises from its dipeptide nature, where the methionine residue is connected to glycine through a standard peptide bond. The methionine component contributes the sulfur-containing side chain, specifically a methylthioethyl group, which imparts unique chemical properties to the overall molecule. The tert-butyloxycarbonyl protecting group is attached to the amino terminus of the methionine residue, providing steric hindrance and chemical protection during synthetic procedures.

The complete structural representation can be expressed through its Simplified Molecular Input Line Entry System notation: CSCCC@HC(=O)NCC(O)=O. This notation clearly demonstrates the stereochemical configuration of the methionine residue and the connectivity pattern throughout the molecule. The compound exists as a zwitterionic species under physiological conditions, with the carboxyl group of glycine capable of deprotonation and the amino groups potentially protonated depending on the solution conditions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₂N₂O₅S | |

| Molecular Weight | 306.38 g/mol | |

| Chemical Abstracts Service Number | 23446-03-9 | |

| MDL Number | MFCD00155462 |

Physical Properties

The physical characteristics of N-tert-Butoxycarbonyl-L-methionyl-glycine reflect its organic nature and peptide structure. The compound typically appears as a white to off-white solid under standard laboratory conditions, exhibiting good stability when stored appropriately. Solubility studies have revealed that this compound demonstrates favorable dissolution characteristics in organic solvents, particularly dimethyl sulfoxide, which makes it suitable for various synthetic applications.

Storage requirements for maintaining compound integrity include refrigeration at temperatures of -20°C, which helps preserve the structural stability and prevents degradation. The compound exhibits sensitivity to moisture and should be stored under anhydrous conditions to prevent hydrolysis of the protecting group. When properly stored, the compound maintains its chemical integrity for extended periods, making it reliable for research applications.

The melting point and boiling point data for this specific compound are not extensively documented in the available literature, which is common for many protected amino acid derivatives that may decompose before reaching their theoretical boiling points. The compound's solubility profile indicates good compatibility with organic reaction media, while limited solubility in water is expected due to the hydrophobic nature of the tert-butyloxycarbonyl protecting group.

| Physical Property | Specification | Reference |

|---|---|---|

| Appearance | White to off-white solid | |

| Storage Temperature | -20°C | |

| Solubility | Soluble in dimethyl sulfoxide | |

| Stability | Stable under standard laboratory conditions |

Chemical Properties and Stability

The chemical properties of N-tert-Butoxycarbonyl-L-methionyl-glycine are largely dictated by the presence of the tert-butyloxycarbonyl protecting group and the inherent reactivity of the peptide backbone. The tert-butyloxycarbonyl group serves as an acid-labile protecting group, meaning it can be selectively removed under mild acidic conditions without affecting other sensitive functionalities within the molecule. This characteristic makes the compound particularly valuable in stepwise peptide synthesis protocols where selective deprotection is required.

The compound demonstrates excellent stability under basic and neutral conditions, allowing for various chemical transformations to be performed on other parts of the molecule without compromising the protecting group. The methionine residue within the structure contributes a sulfur atom that can participate in oxidation reactions under specific conditions, though this is generally avoided in synthetic applications to maintain the integrity of the side chain.

Chemical reactivity studies have shown that the compound can undergo standard peptide coupling reactions at the glycine carboxyl terminus, enabling chain elongation in peptide synthesis. The amino group of glycine remains free and reactive, allowing for further derivatization or coupling with other amino acid derivatives. The compound's chemical stability profile indicates resistance to nucleophilic attack at the carbonyl centers under mild conditions, ensuring predictable behavior during synthetic manipulations.

The acid-catalyzed deprotection of the tert-butyloxycarbonyl group typically occurs through a carbocation mechanism, generating carbon dioxide and isobutylene as byproducts along with the free amino group. This clean deprotection reaction makes the compound particularly attractive for synthetic applications where minimal side product formation is desired.

Stereochemistry and Isomers

The stereochemical complexity of N-tert-Butoxycarbonyl-L-methionyl-glycine arises from the presence of a chiral center within the methionine residue. The compound exists in the L-configuration, which is the naturally occurring stereoisomer of methionine found in biological systems. This stereochemical arrangement is crucial for biological activity and recognition by enzymatic systems, making the L-form the preferred choice for most research applications.

The absolute configuration of the methionine residue follows the S-configuration according to the Cahn-Ingold-Prelog priority rules, which corresponds to the L-amino acid designation used in biochemistry. This stereochemical arrangement influences the compound's three-dimensional structure and its interactions with biological systems. The glycine residue, being achiral due to its two hydrogen substituents on the alpha carbon, does not contribute additional stereochemical complexity to the molecule.

Research has also documented the existence of the corresponding D-stereoisomer, N-tert-Butoxycarbonyl-D-methionyl-glycine, which possesses the same molecular formula and weight but differs in its stereochemical configuration. The D-form exhibits distinct biological properties and synthetic applications, particularly in the development of peptides with enhanced stability against enzymatic degradation. Both stereoisomers can be distinguished through various analytical techniques, including optical rotation measurements and nuclear magnetic resonance spectroscopy.

| Stereoisomer | Configuration | Chemical Abstracts Service Number | Reference |

|---|---|---|---|

| L-form | S-configuration | 23446-03-9 | |

| D-form | R-configuration | 69612-71-1 |

Spectroscopic Properties

The spectroscopic characteristics of N-tert-Butoxycarbonyl-L-methionyl-glycine provide valuable information for structural confirmation and analytical purposes. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the various proton and carbon environments within the molecule. The tert-butyl group of the protecting moiety typically appears as a characteristic singlet in proton nuclear magnetic resonance spectra, providing a convenient diagnostic signal for confirming the presence of the protecting group.

Mass spectrometric analysis of the compound yields a molecular ion peak at mass-to-charge ratio 306.38, corresponding to the molecular weight of the intact molecule. Fragmentation patterns observed in tandem mass spectrometry provide structural information about the peptide backbone and can be used to confirm the amino acid sequence. The compound typically exhibits stable molecular ion formation under electrospray ionization conditions, making it amenable to liquid chromatography-mass spectrometry analysis.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretches of the peptide bonds and the carboxyl group appear in the typical regions, while the tert-butyloxycarbonyl protecting group contributes additional carbonyl absorption. The sulfur-containing side chain of methionine does not produce distinct infrared absorption bands but can be identified through other analytical techniques.

Properties

IUPAC Name |

2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5S/c1-12(2,3)19-11(18)14-8(5-6-20-4)10(17)13-7-9(15)16/h8H,5-7H2,1-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKPTLWQVLOJAJ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

DCC/HOBt-Mediated Coupling

The DCC/HOBt method remains a cornerstone in solution-phase synthesis of Boc-Met-Gly-OH. In this approach, Boc-methionine (Boc-Met-OH) is activated using DCC, a carbodiimide coupling reagent, in the presence of HOBt to suppress racemization and enhance reaction efficiency. A study by J-Stage researchers demonstrated the condensation of Boc-Met-OH with glycine methyl ester (H-Gly-Ome) in dimethylformamide (DMF), achieving a yield of 54% after 48 hours at room temperature. Critical to this process is the stoichiometric balance of reagents, typically maintained at a 1:1:1 ratio of Boc-Met-OH, glycine derivative, and DCC/HOBt. Post-coupling, the Boc group is retained, while the glycine carboxylate is protected as a methyl ester, necessitating subsequent saponification for deprotection.

Recent optimizations have explored solvent effects, revealing tetrahydrofuran (THF) as superior to DMF in reducing side products during large-scale syntheses. For instance, a 2024 investigation reported a 63% yield when THF replaced DMF, attributed to improved solubility of the activated intermediate. The reaction mixture is typically quenched with citric acid to neutralize excess DCC, followed by extraction with ethyl acetate and precipitation using diethyl ether.

Table 1: DCC/HOBt Coupling Conditions for this compound

Azide Method for Segment Condensation

The azide method, though less common, offers a racemization-free route for coupling Boc-Met to glycine. This technique involves converting the carboxyl group of Boc-Met into an azide intermediate, which reacts with the amino group of glycine under mild conditions. A PNAS study detailed the synthesis of Boc-Met-Gly-N₂H₂Ph using hydrazine hydrate, achieving 41% yield after 12 hours at 37°C. The azide is generated in situ via treatment with isoamyl nitrite and hydrochloric acid, followed by neutralization with triethylamine (Et₃N).

Despite its advantages in preserving stereochemistry, the azide method requires stringent safety protocols due to the instability of azide intermediates. For example, a 2023 incident highlighted the risk of detonation during scale-up, prompting recommendations for low-temperature (−50°C) handling and diluted reaction mixtures. Post-reaction purification involves sequential washes with citric acid, sodium bicarbonate, and brine, followed by chromatography on silica gel using chloroform-methanol gradients.

Deprotection Strategies

Deprotection of the Boc group is a pivotal step in liberating the amine for subsequent peptide elongation. Trifluoroacetic acid (TFA) is the reagent of choice, achieving quantitative removal within 45 minutes at 0°C. Recent studies have optimized TFA concentrations, with 25% TFA in dichloromethane (DCM) proving effective for lab-scale syntheses, while 50% TFA/DCM is preferred for industrial processes requiring rapid turnover. Following deprotection, neutralization with Et₃N or N-methylmorpholine ensures the free amine remains reactive for further couplings.

Alternative deprotection agents, such as trifluoromethanesulfonic acid (TFMSA), have been explored for acid-labile peptides. A J-Stage paper reported TFMSA-TFA mixtures deprotecting this compound in 87% yield, though residual sulfonic acid byproducts necessitated additional ion-exchange chromatography.

Solid-Phase Synthesis Using Boc Strategy

TFA Deprotection and Chain Elongation

Solid-phase synthesis streamlines this compound production by anchoring glycine to a resin, enabling iterative deprotection and coupling. The Merrifield resin, functionalized with chloromethyl groups, binds H-Gly-OH via nucleophilic substitution. Boc-Met-OH is then coupled using DCC/HOBt, with TFA (25% in DCM) applied for 3 minutes to remove the Boc group after each cycle. A 2025 protocol achieved 95% purity after five coupling-deprotection cycles, emphasizing the critical role of DIEA (N,N-diisopropylethylamine) in neutralizing TFA-generated protons.

Table 2: Solid-Phase Synthesis Parameters

| Step | Reagent | Duration | Purity (%) |

|---|---|---|---|

| Deprotection | 25% TFA/DCM | 3 min | 92 |

| Neutralization | DIEA | 2 min | 95 |

| Coupling | DCC/HOBt | 18 hours | 88 |

Resin Cleavage and Purification

Following chain elongation, this compound is cleaved from the resin using hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). HF cleavage, though hazardous, preserves acid-sensitive side chains, yielding 89% pure product after lyophilization. Post-cleavage purification employs reversed-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and acetonitrile-water gradients, achieving >99% purity for pharmaceutical applications.

Enzymatic Synthesis Approaches

Protease-Catalyzed Coupling

Enzymatic methods offer an eco-friendly alternative to chemical synthesis. Papain and α-chymotrypsin have catalyzed the condensation of Boc-Met-OMe with H-Gly-OH in carbonate buffer (pH 9.9), yielding 41–61% this compound. Key to success is the use of activated esters (e.g., Boc-Met-ONp) and hydrazide derivatives, which enhance enzymatic recognition. A 2024 study demonstrated that papain’s thiol-dependent activity could be boosted by 2-mercaptoethanol, increasing yields to 68% under optimised conditions.

Solvent and pH Optimization

Enzymatic efficiency is highly solvent-dependent. Methanol-buffer mixtures (1:4 v/v) at pH 5.6 maximized papain activity, while dimethylacetamide (DMAc) suppressed hydrolysis of the glycine ester. Temperature modulation further refined yields, with 37°C identified as optimal for chymotrypsin-mediated couplings.

Purification and Characterization

Chromatographic Techniques

Crude this compound is purified via flash chromatography on silica gel (ethyl acetate/hexane) or ion-exchange resins. DEAE-Sephadex A-25 effectively removes sulfonic acid contaminants, particularly after TFMSA deprotection. For high-throughput applications, preparative HPLC with 0.1% TFA in acetonitrile achieves baseline separation of diastereomers.

Analytical Validation

Identity confirmation relies on mass spectrometry (ESI-MS: [M+H]⁺ = 331.1 m/z) and nuclear magnetic resonance (¹H NMR: δ 1.44 ppm for Boc tert-butyl). Purity is assessed by thin-layer chromatography (Rf = 0.43 in chloroform-methanol 9:1) and amino acid analysis post-hydrolysis .

Chemical Reactions Analysis

Types of Reactions

Boc-met-gly-OH undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol. This reaction yields the free amine form of methionine.

Coupling Reactions: this compound can participate in peptide coupling reactions to form longer peptide chains. This is typically done using coupling reagents like DCC or DIC.

Oxidation and Reduction: The methionine residue in this compound can undergo oxidation to form methionine sulfoxide or methionine sulfone. Reduction reactions can revert these oxidized forms back to methionine.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Coupling: N,N’-dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP), hydroxybenzotriazole (HOBt)

Oxidation: Hydrogen peroxide (H2O2), dimethyl sulfoxide (DMSO)

Reduction: Sodium borohydride (NaBH4), dithiothreitol (DTT)

Major Products Formed

Deprotection: Free amine form of methionine

Coupling: Longer peptide chains

Oxidation: Methionine sulfoxide, methionine sulfone

Scientific Research Applications

Applications in Scientific Research

Boc-D-Met-Gly-OH has several significant applications across various scientific domains:

Peptide Synthesis

Boc-D-Met-Gly-OH is primarily used as a building block in the synthesis of peptides. Its ability to form stable peptide bonds makes it valuable in pharmaceutical research for developing custom peptides required for drug development .

Bioconjugation

This compound facilitates bioconjugation processes, allowing researchers to attach biomolecules to drugs or imaging agents. This enhances the efficacy of targeted therapies by improving specificity and reducing side effects .

Drug Delivery Systems

Boc-D-Met-Gly-OH plays a role in developing advanced drug delivery systems. By modifying the release profiles of therapeutic agents, it improves their bioavailability and therapeutic effectiveness .

Protein Engineering

In protein engineering, Boc-D-Met-Gly-OH assists scientists in designing proteins with specific functions or improved stability. This application is crucial for creating proteins tailored for various industrial and medical uses .

Diagnostic Applications

Peptides derived from Boc-D-Met-Gly-OH are utilized in developing diagnostic tools, particularly in assays for disease detection. This application underscores its importance in clinical research and diagnostics .

Case Studies

-

Peptide Therapeutics Development:

A study demonstrated that peptides synthesized using Boc-D-Met-Gly-OH exhibited enhanced biological activity against specific targets related to diabetes treatment. The incorporation of D-methionine was shown to improve the pharmacokinetic profile of the resulting peptides . -

Targeted Drug Delivery:

Research highlighted the use of Boc-D-Met-Gly-OH in formulating nanoparticles that deliver therapeutic agents specifically to cancer cells, showcasing its potential in enhancing treatment efficacy while minimizing systemic toxicity . -

Protein Stability Enhancement:

A case study focused on using Boc-D-Met-Gly-OH in engineering a protein variant with increased thermal stability, which is crucial for industrial enzyme applications. The modifications led to a significant increase in operational stability under extreme conditions .

Mechanism of Action

The mechanism of action of Boc-met-gly-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group of methionine, preventing unwanted side reactions during chemical synthesis. Upon deprotection, the free amine form of methionine can participate in peptide bond formation, leading to the synthesis of longer peptide chains. The molecular targets and pathways involved depend on the specific peptides and proteins being synthesized.

Comparison with Similar Compounds

Key Observations :

- Protection Group Stability : Boc groups are cleaved under mild acidic conditions (e.g., TFA), whereas Z groups require stronger acids , making this compound more suitable for stepwise syntheses.

- Amino Acid Impact: Methionine’s thioether group in this compound may necessitate inert atmospheres to prevent oxidation, unlike Boc-Gly-OH or Boc-Pro-Gly-OH .

- Melting Points: Boc-protected single amino acids (e.g., Boc-Gly-OH) exhibit higher melting points (~87°C) compared to dipeptides like Boc-Pro-Gly-OH (70°C), likely due to reduced crystallinity in larger molecules .

Challenges and Limitations

- Contradictions: Minor discrepancies exist in molecular weights of similar compounds (e.g., Boc-Gly-OH is listed as 175.18 and 175.23 ), highlighting variability in measurement or reporting.

Biological Activity

Boc-Met-Gly-OH (Boc-D-Met-Gly-OH), a protected dipeptide, has garnered attention in the field of medicinal chemistry due to its unique biological properties and potential therapeutic applications. This article explores its synthesis, biological activity, and various research findings that highlight its significance.

1. Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. The protection of the amino group with the tert-butyloxycarbonyl (Boc) group is crucial for preventing premature reactions during synthesis. Research indicates that Boc-protected amino acids can be effectively synthesized using ionic liquids, which enhance reaction efficiency and yield .

Table 1: Synthesis Conditions for this compound

| Method | Reagents | Yield (%) | Comments |

|---|---|---|---|

| SPPS | Boc-D-Met, Gly-OH | 85 | High purity achieved |

| Solution Phase | Boc-D-Met, Gly-OH | 90 | Ionic liquid used for efficiency |

2. Biological Activity

This compound exhibits notable biological activities, particularly in the context of opioid receptor interactions and oxidative stability.

2.1 Opioid Receptor Interaction

Studies have shown that peptides incorporating methionine exhibit enhanced affinity for opioid receptors. For instance, this compound was evaluated for its agonistic activity at delta (δ) and mu (μ) opioid receptors. The compound demonstrated significant binding affinities, suggesting its potential as a lead compound in pain management therapies .

2.2 Oxidative Stability

Research into the oxidative stability of peptides indicates that methionine residues are particularly reactive to hydroxyl radicals. In a study analyzing the oxidation of peptides, it was found that this compound showed a higher rate of oxidation compared to other amino acids like glycine and alanine . This property could be leveraged in designing peptides that require stability under oxidative stress conditions.

3. Case Studies

Several case studies have investigated the biological implications of this compound in various settings:

-

Case Study 1: Pain Management

A study focused on the design of bifunctional peptides incorporating this compound revealed its dual action as an agonist at opioid receptors and an antagonist at neurokinin-1 receptors. This dual action could provide a novel approach to managing pain without the side effects commonly associated with opioids . -

Case Study 2: Antioxidant Properties

Another investigation analyzed the antioxidant potential of this compound in cellular models exposed to oxidative stress. Results indicated that the compound could mitigate oxidative damage by scavenging free radicals, thus showcasing its potential as a protective agent in therapeutic applications .

4. Research Findings

Recent studies have provided insights into the structure-activity relationships (SAR) of this compound:

-

Binding Affinity Studies

Binding assays using radioligands demonstrated that modifications to the peptide structure significantly influenced receptor binding affinities. The presence of the methionine residue was critical for maintaining high affinity at μ-opioid receptors . -

Oxidative Stress Studies

The reactivity of methionine with hydroxyl radicals was quantified, revealing that this compound's structure allows for selective oxidation, which can be utilized in drug design to enhance therapeutic efficacy under oxidative conditions .

Q & A

Q. How can researchers ensure compliance with FAIR principles when publishing this compound data?

- Methodological Answer : Adopt the following practices:

- Metadata : Include synthesis protocols, characterization details, and raw instrument files (NMR, MS).

- Repositories : Deposit in domain-specific databases (e.g., PubChem, ChEMBL).

- Licensing : Use CC-BY 4.0 for open access.

- Peer Review : Share data during pre-submission via platforms like Figshare. Follow COPE guidelines for ethical reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.